4-((Isopropylsulfonyl)methyl)piperidine
Overview
Description
4-((Isopropylsulfonyl)methyl)piperidine is a heterocyclic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C9H19NO2S and a molecular weight of 205.32 g/mol.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been found to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Piperidine derivatives, in general, have been found to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been associated with a wide range of pharmacological activities .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a reaction often used in the synthesis of piperidine derivatives, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Isopropylsulfonyl)methyl)piperidine typically involves the reaction of piperidine with isopropylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or rhodium can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((Isopropylsulfonyl)methyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-((Isopropylsulfonyl)methyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Morpholine: A six-membered ring with one nitrogen and one oxygen atom
Uniqueness
4-((Isopropylsulfonyl)methyl)piperidine is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .
Properties
IUPAC Name |
4-(propan-2-ylsulfonylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-8(2)13(11,12)7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXHFZDMWHOILA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651575 | |
Record name | 4-[(Propane-2-sulfonyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018533-19-1 | |
Record name | 4-[(Propane-2-sulfonyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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